molecular formula C16H17BrN6O2S B2461319 2-bromo-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzenesulfonamide CAS No. 2034383-33-8

2-bromo-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzenesulfonamide

Cat. No. B2461319
CAS RN: 2034383-33-8
M. Wt: 437.32
InChI Key: WGCMSLJCPIOQLQ-UHFFFAOYSA-N
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Description

The compound “2-bromo-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzenesulfonamide” is a heterocyclic compound . It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple rings and functional groups. Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . There exist two tautomeric forms of triazole, i.e., 1,2,3-triazole and 1,2,4-triazole, depending upon the position of the nitrogen atoms in the rings .

Scientific Research Applications

Anticancer Activity

Compounds with a similar structure have shown promising anticancer activity . For instance, derivatives of triazolothiadiazine have been found to exhibit anticancer properties . Similarly, a compound with a [1,2,4]triazolo[4,3-a]pyrazine structure showed excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines .

Antimicrobial Activity

Triazolothiadiazine derivatives have also been found to have antimicrobial properties . This suggests that “2-bromo-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzenesulfonamide” could potentially be used in the development of new antimicrobial agents.

Analgesic and Anti-inflammatory Activity

These compounds have been found to exhibit analgesic and anti-inflammatory activities . This suggests potential applications in pain management and treatment of inflammatory conditions.

Antioxidant Activity

Triazolothiadiazine derivatives have been found to exhibit antioxidant properties . This suggests potential applications in conditions where oxidative stress plays a role.

Antiviral Activity

Compounds with a similar structure have shown antiviral properties . This suggests potential applications in the treatment of viral infections.

Enzyme Inhibition

These compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This suggests potential applications in conditions where these enzymes play a role.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.

Mode of Action

It is known that triazole derivatives can bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Biochemical Pathways

These could include pathways involved in cell proliferation (relevant to anticancer activity), microbial growth (relevant to antimicrobial activity), pain and inflammation signaling (relevant to analgesic and anti-inflammatory activity), and oxidative stress (relevant to antioxidant activity) .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and other pharmacokinetic properties.

Result of Action

Similar compounds have shown significant inhibitory activity against various cancer cell lines . This suggests that the compound may have potential anticancer effects.

properties

IUPAC Name

2-bromo-N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN6O2S/c1-11-19-20-16-15(18-7-9-23(11)16)22-8-6-12(10-22)21-26(24,25)14-5-3-2-4-13(14)17/h2-5,7,9,12,21H,6,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCMSLJCPIOQLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCC(C3)NS(=O)(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzenesulfonamide

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